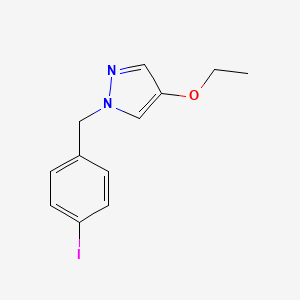

4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole

描述

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of pyrazole chemistry, which began in the late nineteenth century with the first synthesis of pyrazole derivatives. The fundamental pyrazole structure, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms, was first described systematically in the 1880s. However, the sophisticated substitution patterns seen in compounds like this compound represent a much more recent development in heterocyclic chemistry.

The historical progression from simple pyrazole structures to complex derivatives like this compound reflects the advancing understanding of structure-activity relationships in medicinal chemistry. Early pyrazole research focused primarily on basic synthetic methodologies and fundamental chemical properties. The introduction of specific substituents such as ethoxy groups and iodobenzyl moieties represents a targeted approach to molecular design that emerged prominently in the late twentieth and early twenty-first centuries.

The discovery and development of this particular compound can be traced to ongoing efforts in pharmaceutical research to create novel molecules with enhanced biological activity and improved pharmacological properties. The strategic placement of the ethoxy group at the fourth position of the pyrazole ring and the iodobenzyl substituent at the first position reflects deliberate synthetic design aimed at optimizing molecular interactions and biological efficacy.

Research into iodinated aromatic compounds has revealed their particular value in medicinal chemistry applications, where the iodine atom can serve multiple functions including enhancement of lipophilicity, facilitation of molecular imaging, and provision of sites for further chemical modification. The incorporation of such features into pyrazole scaffolds represents a convergence of traditional heterocyclic chemistry with modern drug design principles.

Relevance within Heterocyclic Chemistry

This compound occupies a significant position within the broader landscape of heterocyclic chemistry, particularly as a representative example of how modern synthetic strategies can be applied to classic heterocyclic scaffolds. The pyrazole core structure, being a five-membered heterocycle with two adjacent nitrogen atoms, serves as one of the most versatile platforms in pharmaceutical chemistry due to its ability to participate in diverse intermolecular interactions.

The relevance of this compound within heterocyclic chemistry extends beyond its structural features to encompass its synthetic accessibility and functional diversity. Pyrazole derivatives have demonstrated remarkable adaptability in synthetic chemistry, allowing for the introduction of various substituents at different positions of the ring system. The specific substitution pattern in this compound exemplifies the strategic approach modern chemists employ to fine-tune molecular properties.

Within the context of nitrogen-containing heterocycles, pyrazole derivatives like this compound represent an important class of compounds that bridge the gap between fundamental heterocyclic chemistry and applied pharmaceutical research. The presence of two nitrogen atoms in the ring system provides multiple sites for hydrogen bonding and coordination interactions, making these compounds particularly valuable in biological systems.

The compound's significance is further enhanced by its potential role as a synthetic intermediate in the preparation of more complex molecular architectures. The iodobenzyl substituent, in particular, provides a reactive site that can be utilized in various cross-coupling reactions, making this compound a valuable building block for the synthesis of larger molecular frameworks. This synthetic utility positions this compound as both an end product of interest and a stepping stone to more complex structures.

Overview of Pyrazole Derivatives in Modern Research

Contemporary research in pyrazole chemistry has experienced remarkable growth, with pyrazole derivatives emerging as one of the most extensively studied classes of heterocyclic compounds in medicinal chemistry. The field has evolved from basic structural studies to sophisticated investigations of structure-activity relationships, with researchers identifying numerous pyrazole derivatives that exhibit significant biological activities including anticancer, antimicrobial, and anti-inflammatory properties.

Modern research approaches to pyrazole derivatives emphasize the systematic modification of substituents to optimize biological activity and pharmacological properties. Studies have demonstrated that compounds bearing various substitution patterns, including those similar to this compound, can exhibit remarkable diversity in their biological activities. For instance, research has shown that 1,3,4,5-tetrasubstituted pyrazole derivatives display promising antimicrobial activity against various pathogenic organisms, with specific compounds showing excellent antibacterial and antifungal properties.

The application of modern synthetic methodologies to pyrazole chemistry has enabled researchers to access increasingly complex molecular architectures with precision. Recent studies have reported the synthesis of novel pyrazole derivatives using advanced techniques such as microwave-assisted synthesis, which offers advantages in terms of reaction efficiency and product purity. These developments have significantly expanded the scope of accessible pyrazole structures and facilitated the exploration of new chemical space.

Research into pyrazole derivatives has also benefited from advances in computational chemistry and molecular modeling, which have provided insights into the relationship between molecular structure and biological activity. These tools have enabled researchers to design new pyrazole derivatives with predicted activities, leading to more efficient drug discovery processes. The integration of computational approaches with traditional synthetic chemistry has accelerated the development of novel pyrazole-based therapeutic agents.

Current research trends in pyrazole chemistry include the development of hybrid molecules that combine pyrazole scaffolds with other pharmacologically active moieties, the exploration of pyrazole derivatives as metal-coordinating ligands, and the investigation of pyrazole-based materials for applications beyond pharmaceuticals. These diverse research directions highlight the versatility of the pyrazole scaffold and its potential for continued development.

Structural Distinction among Pyrazole Compounds

The structural diversity observed among pyrazole compounds reflects the remarkable flexibility of the pyrazole scaffold to accommodate various substituents while maintaining its fundamental five-membered heterocyclic core. This compound exemplifies this diversity through its specific substitution pattern, which distinguishes it from other members of the pyrazole family and contributes to its unique chemical and potential biological properties.

The fundamental pyrazole structure consists of a five-membered ring containing two adjacent nitrogen atoms at positions 1 and 2, with three carbon atoms completing the ring. This basic framework can be substituted at positions 1, 3, 4, and 5, leading to an enormous variety of possible derivatives. The substitution pattern in this compound involves modification at positions 1 and 4, creating a distinctive molecular architecture.

| Position | Substituent | Electronic Effect | Structural Impact |

|---|---|---|---|

| 1 | 4-Iodobenzyl | Electron-withdrawing | Increased lipophilicity, potential for further functionalization |

| 4 | Ethoxy | Electron-donating | Enhanced nucleophilicity, increased molecular flexibility |

| 3,5 | Hydrogen | Neutral | Maintains basic pyrazole reactivity |

The presence of the ethoxy group at position 4 introduces electron-donating character to the pyrazole ring, which can influence both the electronic properties and the reactivity of the molecule. This substituent also contributes to the overall molecular flexibility and can participate in hydrogen bonding interactions, potentially affecting biological activity. The ethoxy group's ability to rotate around its connecting bonds adds conformational freedom to the molecule.

The iodobenzyl substituent at position 1 provides a significant point of structural distinction. The iodine atom, being a large halogen with high atomic number, contributes substantial mass and volume to the molecule while also providing opportunities for further chemical modification through cross-coupling reactions. The benzyl portion of this substituent introduces aromatic character and additional sites for potential molecular interactions.

Comparative analysis with related pyrazole derivatives reveals the unique positioning of this compound within the broader family of substituted pyrazoles. For example, compounds such as 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole share some structural features but differ significantly in their substitution patterns, leading to distinct molecular properties and potential applications. The specific combination of substituents in this compound creates a unique electronic environment that distinguishes it from other pyrazole derivatives.

The structural distinction becomes particularly evident when considering the three-dimensional molecular geometry. The planar pyrazole ring system serves as a rigid central scaffold, while the ethoxy and iodobenzyl substituents extend into different regions of space, creating opportunities for specific molecular interactions. This spatial arrangement is crucial for understanding the compound's potential biological activity and its interactions with biological targets.

Structure

2D Structure

属性

IUPAC Name |

4-ethoxy-1-[(4-iodophenyl)methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IN2O/c1-2-16-12-7-14-15(9-12)8-10-3-5-11(13)6-4-10/h3-7,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDNSCZQCYZRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1)CC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Dehydrogenation Method

This method involves the dehydrogenation of 2-pyrazoline derivatives to form pyrazoles. The reaction typically requires heating the reactants together in a reaction vessel, followed by neutralization and extraction with organic solvents to obtain the pyrazole derivatives.

Halogen-Lithium Exchange Method

This approach is useful for synthesizing substituted pyrazoles. It involves exchanging a halogen atom on the pyrazole ring with lithium using a lithiating agent, followed by reaction with an appropriate electrophile.

Preparation of 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole

The specific synthesis of This compound may involve a multi-step process, including the formation of a pyrazole core and subsequent substitution reactions.

Step 1: Formation of Pyrazole Core

The pyrazole core can be synthesized from primary amines and diketones using methods like those described for N-substituted pyrazoles. This involves reacting an amine with a diketone in the presence of a suitable catalyst or reagent.

Step 2: Introduction of Ethoxy Group

The ethoxy group can be introduced through a nucleophilic substitution reaction or by using ethyl vinyl ether in a reaction similar to that described for N-EtOEt protected pyrazoles.

Step 3: Introduction of 4-Iodobenzyl Group

The 4-iodobenzyl group can be attached via a nucleophilic substitution or cross-coupling reaction, potentially involving a Grignard reagent or a palladium-catalyzed reaction.

Detailed Synthesis Protocol

Given the complexity and specificity of synthesizing This compound , a detailed protocol would involve:

- Synthesis of Pyrazole Core : Use a method similar to that described for N-substituted pyrazoles.

- Protection and Substitution : Protect the pyrazole nitrogen with an ethoxy group using ethyl vinyl ether.

- Introduction of 4-Iodobenzyl Group : Perform a cross-coupling reaction or use a Grignard reagent to attach the 4-iodobenzyl group.

Analysis and Purification

After synthesis, the compound should be purified using techniques such as column chromatography or recrystallization to achieve high purity. Analytical methods like NMR, IR, and mass spectrometry can be used to confirm the structure and purity of the final product.

化学反应分析

Types of Reactions: 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound-3-oxide using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to produce this compound-3-ol.

Substitution: The iodine atom in the compound can be substituted with other functional groups, such as amino or hydroxyl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) and anhydrous ether.

Substitution: Nucleophiles such as ammonia (NH₃) or hydroxylamine (NH₂OH) and polar aprotic solvents.

Major Products Formed:

Oxidation: this compound-3-oxide.

Reduction: this compound-3-ol.

Substitution: 4-ethoxy-1-(4-aminobenzyl)-1H-pyrazole or 4-ethoxy-1-(4-hydroxybenzyl)-1H-pyrazole.

科学研究应用

Biological Activities

The pyrazole scaffold, including derivatives like 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole, exhibits a wide range of biological activities:

- Anti-inflammatory Effects : Many pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For example, compounds with similar structures have shown promising anti-inflammatory activity comparable to established drugs like celecoxib and indomethacin .

- Antimicrobial Properties : Research indicates that pyrazole derivatives possess antimicrobial activities against various bacterial strains and fungi. The compound's structure may enhance its efficacy against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

- Anticancer Potential : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival .

Case Study 1: Anti-inflammatory Activity

In a study evaluating a series of pyrazole derivatives, compounds structurally similar to this compound were tested for their anti-inflammatory properties using the carrageenan-induced paw edema model in rats. Results indicated significant reduction in edema comparable to standard anti-inflammatory agents .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various pyrazole derivatives against common bacterial strains. The findings highlighted that certain derivatives exhibited potent activity with Minimum Inhibitory Concentrations (MICs) lower than those of traditional antibiotics .

作用机制

The mechanism by which 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

相似化合物的比较

Iodobenzyl vs. Fluorobenzyl Groups

- 1-(4-Fluorobenzyl)-1H-pyrazole (MW: 202.2 g/mol) lacks the ethoxy group and iodine, reducing its molecular weight and lipophilicity compared to the target compound.

- Ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole (MW: 272.2 g/mol) features a trifluoromethyl group, which is strongly electron-withdrawing, contrasting with the electron-donating ethoxy group in the target compound. This difference impacts electronic distribution and reactivity .

Ethoxy vs. Methoxy or Chloro Substituents

- Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate (MW: 364.4 g/mol) includes a methoxybenzyl group and an ester functional group.

- 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole () demonstrates how halogenated substituents (Cl, F) increase electronegativity and steric hindrance, which may enhance herbicidal activity but reduce solubility compared to the ethoxy-iodobenzyl combination.

Kinase Modulation

- 3,4-Disubstituted 1H-pyrazole compounds (e.g., CDK and GSK-3 modulators) show that substituent position (3,4 vs. 1,4) critically affects target selectivity. The 4-iodobenzyl group in the target compound may favor interactions with hydrophobic kinase pockets, whereas 3,4-disubstituted analogs prioritize polar interactions .

Antimicrobial and Anti-inflammatory Activity

- 1-Methyl-5-(2,4,6-trimethoxyphenyl)-1H-pyrazole () exhibits anti-inflammatory activity due to methoxy groups’ ability to scavenge free radicals.

- 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one () demonstrates microbial growth inhibition, suggesting that amino and ketone groups are key for this activity. The absence of these groups in the target compound may limit its antimicrobial utility .

Data Tables

Table 1. Key Structural and Functional Comparisons

生物活性

4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole is a pyrazole derivative that has attracted attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H14BrN3O

- CAS Number : 1881678-86-9

- Molecular Weight : 284.16 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 4-iodobenzoate with hydrazine hydrate followed by cyclization. The reaction conditions can be optimized to improve yield and purity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities:

Antitumor Activity

Pyrazoles have been studied for their effectiveness against various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell proliferation by targeting specific kinases involved in tumor growth.

| Compound | Cancer Type | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 |

| Similar Pyrazole Derivative | A549 (Lung) | 15.0 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. For example, compounds with similar structures have demonstrated inhibition of pro-inflammatory cytokines.

| Compound | Inflammation Model | IC50 (μg/mL) |

|---|---|---|

| This compound | LPS-stimulated macrophages | 30.0 |

| Diclofenac (Standard) | LPS-stimulated macrophages | 25.0 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : The compound may inhibit key kinases involved in cancer progression, such as BRAF and EGFR.

- Cytokine Modulation : It can modulate the expression of inflammatory cytokines, thus reducing inflammation.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical and preclinical settings:

- Antitumor Efficacy : A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that this compound significantly enhanced the cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect.

- Anti-inflammatory Effects : In an experimental model of acute inflammation induced by LPS, administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to controls.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole?

- Answer : The compound can be synthesized via multi-component reactions involving arylcarbohydrazides, dialkyl acetylenedicarboxylates, and isocyanides under neutral conditions . Cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines is another viable route, as demonstrated in pyrazole-4-carboxylic acid derivatives . For regiochemical control, copper-catalyzed azide-alkyne cycloaddition (CuAAC) may be applied to introduce triazole or pyrazole hybrids .

Q. How can the purity and structural integrity of synthesized this compound be validated?

- Answer : High-performance liquid chromatography (HPLC) ensures purity (>99% by HPLC for similar pyrazoles ). Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry, while X-ray crystallography resolves tautomeric ambiguities (e.g., coexisting 3- and 5-substituted pyrazole tautomers ). Mass spectrometry validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data for pyrazole derivatives with tautomeric potential?

- Answer : X-ray crystallography is definitive for distinguishing tautomers, as shown for 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole coexisting in a single crystal . Computational studies (DFT calculations) complement experimental data by predicting stable tautomeric forms and spectral signatures .

Q. How can the antiproliferative activity of this compound derivatives be evaluated in cancer research?

- Answer : Tubulin polymerization assays at submicromolar concentrations assess microtubule disruption . In vitro cytotoxicity against cancer cell lines (e.g., orthotopic murine mammary tumors) and in vivo efficacy at low doses (5 mg/kg) are benchmarked against standards like combretastatin A-4 . Flow cytometry evaluates cell cycle arrest (G2/M phase) induced by tubulin-binding agents .

Q. What crystallographic tools optimize structural refinement of iodinated pyrazole derivatives?

- Answer : The SHELX system (SHELXL/SHELXS) is widely used for small-molecule refinement, leveraging iodine’s heavy-atom effect for phasing . High-resolution synchrotron data improve accuracy for disordered ethoxy or benzyl groups. Twinning analysis in SHELXL addresses complex crystal packing .

Methodological Considerations

Q. How is regiochemical control achieved during the synthesis of polysubstituted pyrazoles?

- Answer : Steric and electronic directing groups (e.g., electron-withdrawing trifluoromethyl or methoxy substituents) guide cyclization . For example, 3',4',5'-trimethoxyphenyl groups at pyrazole C-4 enhance antiproliferative activity by mimicking combretastatin’s B-ring .

Q. What safety protocols are critical when handling iodinated pyrazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。